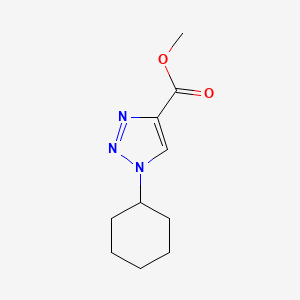![molecular formula C13H15N5O2S B2698597 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 869068-16-6](/img/structure/B2698597.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . The 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, Sztanke et al. reported the synthesis, structure elucidation, and identification of antitumoral properties of novel fused 1,2,4-triazine aryl derivatives .Molecular Structure Analysis
The molecular formula of the compound is C12H13N5O5S2 and it has a molecular weight of 371.39 . The structure of the compound includes a 1,2,4-triazine ring, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Compounds with structural features similar to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. For instance, a study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide demonstrated significant biological activities against various pathogens, indicating the potential of such compounds in developing new antimicrobial agents (Khan et al., 2019).
Larvicidal and Antimicrobial Properties
Research into novel triazinone derivatives has shown that these compounds possess both larvicidal and antimicrobial properties. A study highlighted the preparation of novel derivatives by condensing 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with various substituted phenyl acetic acids. These derivatives were evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity (Kumara et al., 2015).
Potential in Fingerprint Detection
The unique properties of certain sulfanyl-triazine derivatives have been utilized in forensic science, particularly in the development of materials for latent fingerprint detection. This application is based on the compound's ability to adhere to the fatty residues in fingerprints, offering a novel approach to enhancing fingerprint visibility on various surfaces (Khan et al., 2019).
Antiviral and Antimalarial Research
Derivatives of 1,2,4-triazine, similar in structure to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide, have been explored for their potential antiviral and antimalarial activities. Studies have demonstrated the synthesis of triazine derivatives that exhibit promising results against various viral and malarial strains, highlighting the importance of such compounds in the development of new therapeutic agents (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-8-3-4-9(2)10(5-8)16-11(19)7-21-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOURSQUAUANIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

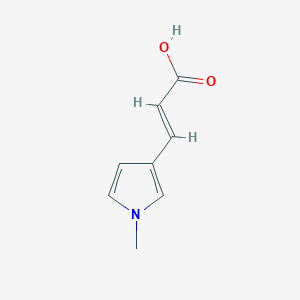
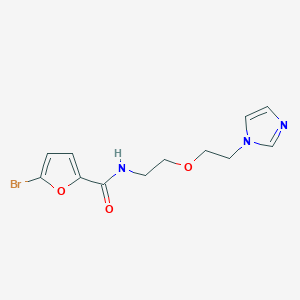
![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698516.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2698517.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2698519.png)
![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)
![2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2698521.png)
![N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2698526.png)
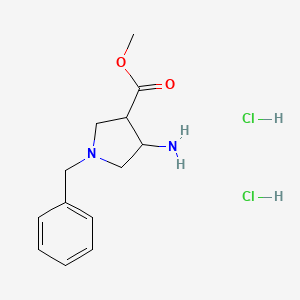
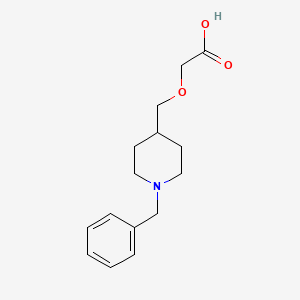
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2698531.png)
![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2698534.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2698535.png)
